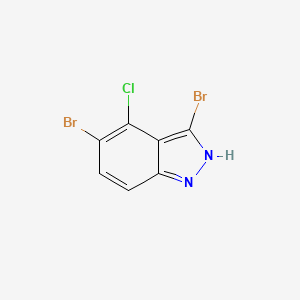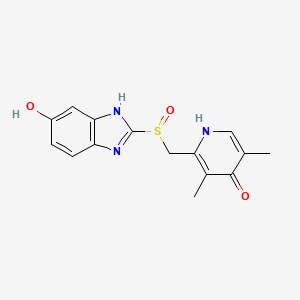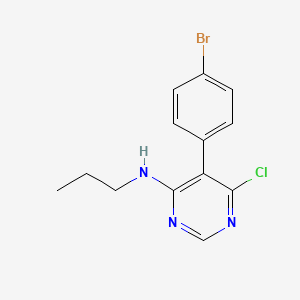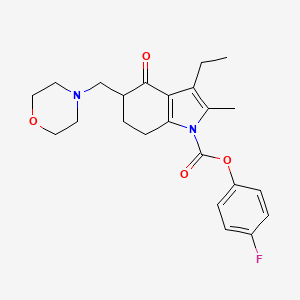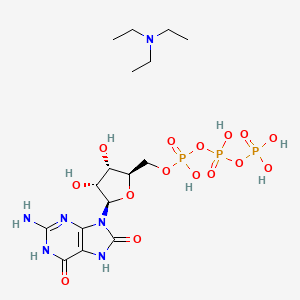
8-Hydroxy Guanosine 5'-Triphosphate Triethylammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known to induce mutations in cDNA, suggesting a disturbance of genetic information during transcription and/or reverse transcription. It is a potential antiviral drug that causes mutations in genomic RNA.
準備方法
The synthesis of 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt involves several steps. The compound is derived from guanosine, which undergoes oxidation to form 8-hydroxyguanosine. This is followed by phosphorylation to introduce the triphosphate group. The final step involves the addition of triethylammonium to form the triethylammonium salt. Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.
化学反応の分析
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of guanosine.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and phosphorylating agents like phosphorus oxychloride. Major products formed from these reactions include 8-oxo-guanine derivatives and various phosphorylated intermediates.
科学的研究の応用
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidative damage to nucleotides.
Biology: Investigated for its role in mutagenesis and its potential as an antiviral agent.
Medicine: Explored for its potential to induce mutations in viral RNA, thereby inhibiting viral replication.
Industry: Utilized in the synthesis of nucleotide analogs for research and therapeutic purposes
作用機序
The mechanism of action of 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt involves its incorporation into RNA during transcription. The oxidized guanosine causes mispairing during replication, leading to mutations in the viral genome. This disrupts the normal function of the viral RNA, thereby inhibiting viral replication. The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis.
類似化合物との比較
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt is unique due to its oxidized state and its ability to induce mutations. Similar compounds include:
- 7,8-Dihydro-8-oxoguanosine 5’- (Tetrahydrogen Triphosphate) Triethylammonium Salt
- 2-Amino-9-β-D-ribofuranosylpurine-6,8 (1H,9H)-dione 5’- (Tetrahydrogen Triphosphate) Triethylammonium Salt
- 8-Ketoguanosine 5’-Triphosphate Bis (triethylammonium) Triethylammonium Salt
- 8-OH-GTP Di-TEA Triethylammonium Salt
These compounds share structural similarities but differ in their specific functional groups and reactivity, making 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt particularly effective in inducing mutations and serving as a potential antiviral agent.
特性
分子式 |
C16H31N6O15P3 |
|---|---|
分子量 |
640.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N5O15P3.C6H15N/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22;1-4-7(5-2)6-3/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18);4-6H2,1-3H3/t2-,4-,5-,8-;/m1./s1 |
InChIキー |
KXFHFCABRLDRJF-YEOHUATISA-N |
異性体SMILES |
CCN(CC)CC.C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
CCN(CC)CC.C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





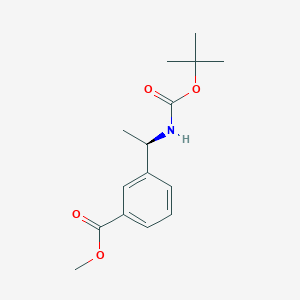
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)

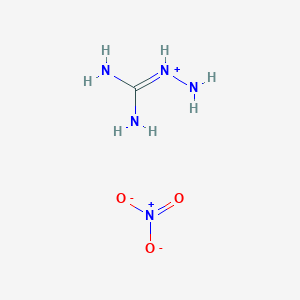
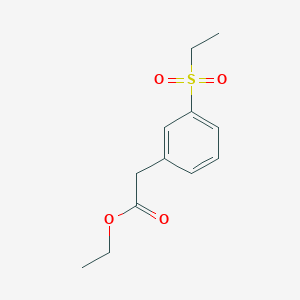
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)

